molecular formula C19H23N3O B12456494 [4-(diethylamino)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol

[4-(diethylamino)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B12456494
M. Wt: 309.4 g/mol
InChI Key: ULWCCPQNNXBOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylamino)phenylmethanol is a complex organic compound that features both a benzimidazole and a diethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)phenylmethanol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole core, followed by the introduction of the diethylaminophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)phenylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylamino)phenylmethanol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, 4-(diethylamino)phenylmethanol has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(diethylamino)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the diethylaminophenyl group.

    4-(dimethylamino)phenylmethanol: A closely related compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

The presence of the diethylaminophenyl group in 4-(diethylamino)phenylmethanol distinguishes it from other similar compounds. This group can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

[4-(diethylamino)phenyl]-(1-methylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C19H23N3O/c1-4-22(5-2)15-12-10-14(11-13-15)18(23)19-20-16-8-6-7-9-17(16)21(19)3/h6-13,18,23H,4-5H2,1-3H3

InChI Key

ULWCCPQNNXBOIA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.